molecular formula C29H21N3O2S B2447285 (Z)-2-[(4-methylphenyl)sulfonyl]-3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile CAS No. 957042-53-4

(Z)-2-[(4-methylphenyl)sulfonyl]-3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile

Cat. No. B2447285
CAS RN: 957042-53-4
M. Wt: 475.57
InChI Key: VYDZKSZTVAGKQZ-VEILYXNESA-N
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Description

(Z)-2-[(4-methylphenyl)sulfonyl]-3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile is a useful research compound. Its molecular formula is C29H21N3O2S and its molecular weight is 475.57. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-[(4-methylphenyl)sulfonyl]-3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-[(4-methylphenyl)sulfonyl]-3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

NMR Characterization and Tautomerism

  • NMR Spectroscopy in Characterization : One study discussed the use of NMR spectroscopy in the characterization of compounds similar to the specified chemical, emphasizing its application in determining azo-hydrazo tautomerism and acidic proton positions (Lyčka, 2017).

Synthesis and Structural Analysis

  • Sulfonylation and Structural Proving : Another research highlighted the experimental data on sulfonylation of related compounds, proving their structure through various spectroscopic methods (Povarov et al., 2017).
  • Synthesis of Sulfonylated Aminopyrazoles : The synthesis of sulfonylated aminopyrazoles, which are structurally similar to the queried compound, has been documented, showcasing their relevance in the field of synthetic chemistry (Vasin et al., 2015).

Biological Activities and Applications

  • Carbonic Anhydrase Inhibition : A study reported the synthesis of metal complexes from pyrazole-based sulfonamides, focusing on their inhibitory activity on human carbonic anhydrase isoenzymes, demonstrating potential biomedical applications (Büyükkıdan et al., 2017).
  • Antimicrobial Activities : Compounds bearing a sulfonamide moiety and structurally related to the target compound have been synthesized and evaluated for their antimicrobial properties, indicating potential pharmaceutical applications (Darwish et al., 2014).

Catalytic and Synthetic Applications

  • Magnetically Separable Catalyst : Research on the use of magnetically separable graphene oxide anchored sulfonic acid as a catalyst in synthesizing pyrazole derivatives was conducted, highlighting advancements in green chemistry and synthetic methodologies (Zhang et al., 2016).

properties

IUPAC Name

(Z)-2-(4-methylphenyl)sulfonyl-3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O2S/c1-21-11-15-27(16-12-21)35(33,34)28(19-30)18-25-20-32(26-9-3-2-4-10-26)31-29(25)24-14-13-22-7-5-6-8-23(22)17-24/h2-18,20H,1H3/b28-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDZKSZTVAGKQZ-VEILYXNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-[(4-methylphenyl)sulfonyl]-3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile

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